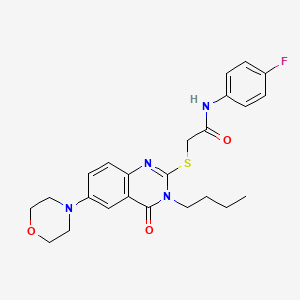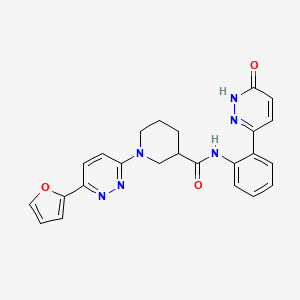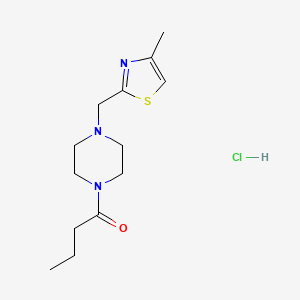
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The specific chemical reactions involving “1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride” are not detailed in the searched resources. Chemical reactions can vary widely depending on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride” are not directly available in the searched resources. Such properties can include solubility, melting point, boiling point, and specific optical rotation .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Research on piperazine derivatives, including efforts to synthesize novel compounds, explores their potential in pharmacology, particularly in antidepressant and antianxiety activities. For example, the synthesis of novel derivatives involving piperazine and their subsequent pharmacological evaluation for antidepressant and antianxiety properties have been reported, indicating a broader interest in the therapeutic potentials of such compounds (J. Kumar et al., 2017).
Antipsychotic Potential
Another research area involves investigating the antipsychotic potential of piperazine-based compounds. Studies have been conducted on substituted benzamides with piperazine structures, showing promise as atypical antipsychotic agents. These investigations delve into structure-activity relationships to identify compounds with potential antipsychotic activity without the side effects typical of first-generation antipsychotics (M. H. Norman et al., 1996).
Antimicrobial and Antifungal Activities
Piperazine derivatives have also been studied for their antimicrobial and antifungal activities. Research has focused on synthesizing new compounds within this class and evaluating their effectiveness against various microorganisms. This includes the development of triazole derivatives with potential antifungal properties, highlighting the versatility of piperazine-related compounds in addressing a range of infectious diseases (H. Bektaş et al., 2007).
Pain Management and Neuroprotective Effects
The synthesis of novel piperazine compounds has extended into the exploration of their roles in pain management and neuroprotection. For instance, research on T-type calcium channel blockers featuring piperazine components indicates potential applications in relieving nociceptive and inflammatory pain, as well as in neuropathic pain models. This suggests a promising avenue for the development of new analgesics and neuroprotective agents (K. Noh et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS.ClH/c1-3-4-13(17)16-7-5-15(6-8-16)9-12-14-11(2)10-18-12;/h10H,3-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKJYYPMUFXTRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=NC(=CS2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



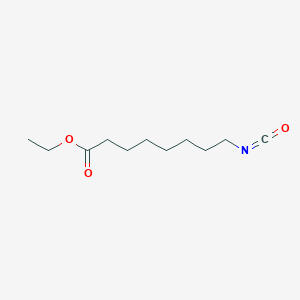
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2844321.png)
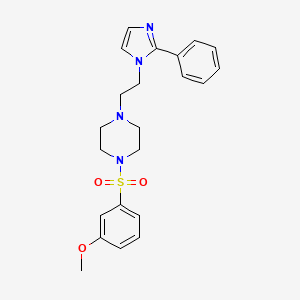
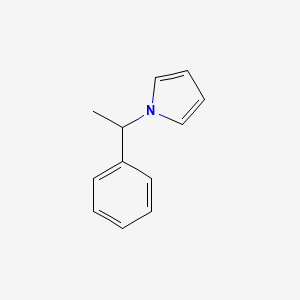
![N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2844325.png)
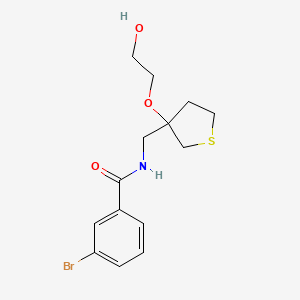
![N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione](/img/structure/B2844332.png)
